molecular formula C14H20N2O2 B1376657 benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate CAS No. 874279-60-4

benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Cat. No. B1376657
CAS RN: 874279-60-4
M. Wt: 248.32 g/mol
InChI Key: XYDSFNOXAYIVAR-RYUDHWBXSA-N
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Description

The compound “benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate” is a derivative of piperazine, which is a cyclic organic compound that contains a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The benzyl group attached to the piperazine ring suggests that it might have some interesting chemical properties.

Scientific Research Applications

Synthesis of Antimicrobial Agents

This compound is utilized in the synthesis of new urea derivatives that show potential as antimicrobial agents . These derivatives are designed to combat bacterial and fungal diseases, which have become increasingly complex. The compound’s structure allows for the creation of molecules that exhibit promising growth inhibition against pathogens like Acinetobacter baumannii.

Molecular Docking Studies

In the field of drug discovery, molecular docking studies are essential for understanding the interaction mechanisms of potential pharmaceutical compounds . Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate serves as a precursor in synthesizing compounds that are then analyzed for their binding interactions with target proteins, aiding in the development of new drugs.

Research on Multi-Drug-Resistant Strains

The rise of multi-drug-resistant (MDR) bacterial strains is a significant concern in healthcare. Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate is used in research focused on developing new treatments capable of overcoming these resistant strains .

Chemical Library Enrichment

Sigma-Aldrich includes benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate in its collection of rare and unique chemicals, which are provided to researchers for early discovery work . This highlights the compound’s importance in enriching chemical libraries used for various research applications.

Custom Synthesis and Bulk Manufacturing

The compound is also significant in custom synthesis and bulk manufacturing processes . Its unique properties make it a candidate for large-scale production, which is crucial for extensive research and development projects.

properties

IUPAC Name

benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-8-16(9-12(2)15-11)14(17)18-10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDSFNOXAYIVAR-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H](N1)C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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